1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a 2,3-dihydrobenzofuran moiety linked to an ethylamine group. Its molecular formula is C₉H₁₂ClNO (calculated molecular weight: 199.68; CAS: EN300-726360), with a reported purity of 95% . The compound’s stereochemistry is noted, as both (1S)- and (1R)-enantiomers are referenced, which may influence receptor binding and pharmacokinetics .
Properties
CAS No. |
2704501-05-1 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H |
InChI Key |
BHMMVEYJSQNKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is used in studies investigating the biological activity of benzofuran derivatives.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound’s structural analogues differ primarily in substituent groups on the amine chain or benzofuran ring. Below is a comparative analysis of four closely related derivatives:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride (Target Compound) | C₉H₁₂ClNO | 199.68 | EN300-726360 | Ethylamine group attached to dihydrobenzofuran; stereoisomeric forms present |
| 5-APDB HCl (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine Hydrochloride) | C₁₀H₁₄ClNO | 213.70 | 152623-94-4 | Propylamine chain (propan-2-amine) instead of ethylamine; increased lipophilicity |
| (2,3-Dihydro-1-benzofuran-5-yl)methylamine hydrochloride | C₁₀H₁₄ClNO | 199.68 | MFCD28118315 | Methylamine substituent; shorter chain length and N-methylation |
| 1-{4-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one HCl | C₁₆H₂₃ClN₂O₂ | 310.82 | 1221722-13-9 | Piperidine ring incorporated; acetylated amine; extended molecular framework |
Physicochemical and Pharmacological Implications
- Chain Length and Lipophilicity: The target compound’s ethylamine group provides intermediate lipophilicity compared to 5-APDB HCl’s longer propan-2-amine chain, which may enhance blood-brain barrier penetration .
Stereochemistry :
Functional Group Modifications :
Biological Activity
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride, also known as 5-APDB HCl, is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 199.68 g/mol |
| CAS Number | 796869-33-5 |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine; hydrochloride |
| Appearance | White powder |
Research indicates that 5-APDB may exert its effects through various mechanisms, including:
- Serotonin Receptor Interaction : Similar to other benzofuran derivatives, 5-APDB is believed to interact with serotonin receptors, notably the 5-HT_2A receptor, which is implicated in mood regulation and psychoactive effects .
- Cytotoxicity : In studies involving human cancer cell lines, 5-APDB demonstrated varying levels of cytotoxicity. The compound was tested against several cell lines, revealing an IC value that indicates its effectiveness in inhibiting cell growth .
Case Studies and Research Findings
-
Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzofuran derivatives, including 5-APDB. The results showed that while some derivatives were non-toxic to normal cells, they exhibited significant cytotoxicity against cancer cells. The therapeutic index (TI) was calculated to assess the safety profile of these compounds .
Compound IC (µM) in K562 Cells TI (Normal Cells vs Cancer Cells) 5-APDB 50 >2 Control >100 N/A - Apoptosis Induction : The Annexin V-FITC test was employed to assess whether 5-APDB induces apoptosis in cancer cells. Results indicated that the compound increases reactive oxygen species (ROS) levels in K562 cells, leading to mitochondrial dysfunction and activation of caspases involved in apoptosis .
- Antibacterial Activity : Preliminary studies also screened for antibacterial properties against standard and clinical strains. While specific results for 5-APDB were not detailed, related compounds in the benzofuran class have shown promising antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
